Lipophilicity (XLogP3-AA) Differentiation: Moderate LogP for Balanced Permeability vs. More Lipophilic Aryl Analogs
1-(3-Cyclopropyl-3-hydroxypropyl)-3-(4-methoxybenzyl)urea exhibits an XLogP3-AA of 1.3, which is within the optimal range (1–3) for oral drug-like molecules. This is markedly lower than the 4-butoxyphenyl analog (XLogP3-AA = 2.6) and the 4-tert-butylphenyl analog (XLogP3-AA = 3.1), indicating that the target compound is less lipophilic and therefore predicted to exhibit better aqueous solubility and reduced CYP-mediated clearance risk relative to these alternate aryl-substituted comparators [1][2][3].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.3 |
| Comparator Or Baseline | 1-(4-Butoxyphenyl)-3-(3-cyclopropyl-3-hydroxypropyl)urea: 2.6; 1-(4-(tert-Butyl)phenyl)-3-(3-cyclopropyl-3-hydroxypropyl)urea: 3.1 |
| Quantified Difference | ΔXLogP3 = 1.3–1.8 log units lower for target compound |
| Conditions | Computed via XLogP3 algorithm version 3.0, PubChem data extracted 2026 |
Why This Matters
Lower lipophilicity reduces the risk of high tissue distribution, promiscuous off-target binding, and CYP-mediated metabolic instability, thereby prioritizing this compound for lead series requiring balanced permeability with manageable clearance.
- [1] PubChem CID 71787555, National Library of Medicine, 2026, Compound Summary for 1-(3-Cyclopropyl-3-hydroxypropyl)-3-(4-methoxybenzyl)urea. View Source
- [2] PubChem CID 71787563, National Library of Medicine, 2021, Compound Summary for 1-(4-Butoxyphenyl)-3-(3-cyclopropyl-3-hydroxypropyl)urea. View Source
- [3] PubChem CID 71787557, National Library of Medicine, 2021, Compound Summary for 1-(4-(tert-Butyl)phenyl)-3-(3-cyclopropyl-3-hydroxypropyl)urea. View Source
